molecular formula C6H8BrNO2 B14448735 Methyl 4-bromo-3,4-dihydro-2H-pyrrole-5-carboxylate CAS No. 72978-15-5

Methyl 4-bromo-3,4-dihydro-2H-pyrrole-5-carboxylate

Cat. No.: B14448735
CAS No.: 72978-15-5
M. Wt: 206.04 g/mol
InChI Key: FEKFETYVIHEQCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-3,4-dihydro-2H-pyrrole-5-carboxylate is a heterocyclic organic compound featuring a pyrrole ring substituted with a bromine atom and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-bromo-3,4-dihydro-2H-pyrrole-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the Paal-Knorr pyrrole synthesis, where a 1,4-dicarbonyl compound reacts with an amine in the presence of a catalyst such as iron (III) chloride . The reaction conditions often include mild temperatures and aqueous solvents to facilitate the formation of the pyrrole ring.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-3,4-dihydro-2H-pyrrole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The pyrrole ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various N-substituted pyrrole derivatives, while oxidation and reduction can lead to different oxidation states of the pyrrole ring.

Scientific Research Applications

Methyl 4-bromo-3,4-dihydro-2H-pyrrole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-bromo-3,4-dihydro-2H-pyrrole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group can participate in various binding interactions with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving nucleophilic substitution and electrophilic addition reactions, which can alter the function of biological macromolecules.

Comparison with Similar Compounds

Uniqueness: Methyl 4-bromo-3,4-dihydro-2H-pyrrole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and binding properties. The presence of both a bromine atom and a methyl ester group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and drug development.

Properties

CAS No.

72978-15-5

Molecular Formula

C6H8BrNO2

Molecular Weight

206.04 g/mol

IUPAC Name

methyl 4-bromo-3,4-dihydro-2H-pyrrole-5-carboxylate

InChI

InChI=1S/C6H8BrNO2/c1-10-6(9)5-4(7)2-3-8-5/h4H,2-3H2,1H3

InChI Key

FEKFETYVIHEQCR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NCCC1Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.